molecular formula C17H17N5O2S B5017098 5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone

5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone

Cat. No. B5017098
M. Wt: 355.4 g/mol
InChI Key: OVLJFHBZFQCBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone, also known as BZPMP, is a novel compound that has shown potential in various scientific research applications. This compound is a derivative of pyridazinone and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a positive effect on the central nervous system, including improving cognitive function and reducing anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. This compound has also been shown to exhibit various pharmacological activities, making it a versatile compound for different types of experiments. However, one limitation of this compound is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research of 5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone. One potential area of research is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential use in the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
This compound is a novel compound that has shown potential in various scientific research applications. Its unique chemical structure and pharmacological activities make it a promising candidate for further research. This compound has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and improving cognitive function. Further research is needed to fully understand the potential applications of this compound in different fields of research.

Synthesis Methods

The synthesis of 5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone involves the reaction between 2-methyl-3(2H)-pyridazinone and 4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazine. This reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of this compound can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone has been extensively studied for its potential use in scientific research. It has been found to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects. This compound has also been shown to have a positive effect on the central nervous system and may have potential use in the treatment of neurological disorders.

properties

IUPAC Name

5-[4-(1,3-benzothiazole-5-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-20-16(23)9-13(10-19-20)21-4-6-22(7-5-21)17(24)12-2-3-15-14(8-12)18-11-25-15/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJFHBZFQCBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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